Cas no 884-33-3 (2-Benzylsuccinic acid)

2-Benzylsuccinic acid structure
2-Benzylsuccinic acid structure
Productnaam:2-Benzylsuccinic acid
CAS-nummer:884-33-3
MF:C11H12O4
MW:208.210583686829
MDL:MFCD00055798
CID:40193
PubChem ID:3858

2-Benzylsuccinic acid Chemische en fysische eigenschappen

Naam en identificatie

    • ^a-Benzylsuccinic acid
    • 2-Benzylsuccinic acid
    • DL-BENZYLSUCCINIC ACID
    • alpha-Benzylsuccinic acid
    • Benzylsuccinic acid
    • 2-benzylbutanedioic acid
    • NSC20708
    • Butanedioic acid,2-(phenylmethyl)-
    • .alpha.-Benzylsuccinic acid
    • (phenylmethyl)butanedioic acid
    • D,L-Benzylsuccinic Acid
    • beta-carboxybenzenebutanoic acid
    • GTOFKXZQQDSVFH-UHFFFAOYSA-N
    • Benzenebutanoic acid, .beta.-carboxy-
    • 2-Benzyl-succinic acid
    • mono benzyl succinic acid
    • 2-(Phenylmethyl)butanedioic acid (ACI)
    • Butanedioic acid, (phenylmethyl)- (9CI)
    • Succinic acid, benzyl- (6CI, 7CI, 8CI)
    • NSC 20708
    • α-Benzylsuccinic acid
    • MFCD00055798
    • AB01317455-02
    • Butanedioic acid, (phenylmethyl)-, (+/-)-
    • HY-W044764
    • Z1418939706
    • Butanedioic acid, (phenylmethyl)-
    • SCHEMBL393002
    • NCGC00322037-01
    • CS-0037767
    • BCP12215
    • SY003042
    • (2R)-2-(Phenylmethyl)butanedioic acid
    • CHEMBL151284
    • CHEBI:16054
    • alpha -Benzylsuccinic acid
    • AKOS001600536
    • BIM-0015709.P001
    • DTXSID90859847
    • EN300-109182
    • STK524740
    • AKOS016038118
    • Mitiglinide intermediate 2
    • SB46650
    • 36092-42-9
    • DB-020567
    • Butanedioic acid, (phenylmethyl)-, (A+/-)-
    • BDBM50121929
    • Q27098354
    • CBMicro_015697
    • s6123
    • 2-Benzylsuccinic acid #
    • Oprea1_299272
    • SY040253
    • HMS1608A16
    • AS-10262
    • CCG-103996
    • 884-33-3
    • NCI60_001739
    • NSC-20708
    • BBL028067
    • DL-Benzylsuccinic acid, >=99%
    • MDL: MFCD00055798
    • Inchi: 1S/C11H12O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15)
    • InChI-sleutel: GTOFKXZQQDSVFH-UHFFFAOYSA-N
    • LACHT: O=C(CC(CC1C=CC=CC=1)C(O)=O)O
    • BRN: 1966188

Berekende eigenschappen

  • Exacte massa: 208.07400
  • Monoisotopische massa: 208.074
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 5
  • Complexiteit: 231
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.2
  • Oppervlakte lading: 0
  • Topologisch pooloppervlak: 74.6

Experimentele eigenschappen

  • Kleur/vorm: Not determined
  • Dichtheid: 1.3±0.1 g/cm3
  • Smeltpunt: 161-163 °C
  • Kookpunt: 331.4°C at 760 mmHg
  • Vlampunt: 168.4±18.8 °C
  • Brekindex: 1.567
  • PSA: 74.60000
  • LogboekP: 1.40460
  • Dampfdruk: 0.0±0.8 mmHg at 25°C
  • Oplosbaarheid: Not determined

2-Benzylsuccinic acid Beveiligingsinformatie

2-Benzylsuccinic acid Douanegegevens

  • HS-CODE:2917399090
  • Douanegegevens:

    China Customs Code:

    2917399090

    Overview:

    2917399090 Other aromatic polycarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture

    Summary:

    2917399090 aromatic polycarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

2-Benzylsuccinic acid Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L12846-250mg
alpha-Benzylsuccinic acid, 98+%
884-33-3 98+%
250mg
¥920.00 2023-03-01
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L12846-1g
alpha-Benzylsuccinic acid, 98+%
884-33-3 98+%
1g
¥2578.00 2023-03-01
Enamine
EN300-109182-25.0g
2-benzylbutanedioic acid
884-33-3 95.0%
25.0g
$780.0 2025-03-21
Key Organics Ltd
AS-10262-1MG
DL-Benzylsuccinic acid
884-33-3 >98%
1mg
£36.00 2025-02-09
SHENG KE LU SI SHENG WU JI SHU
sc-268479-250mg
α-Benzylsuccinic acid,
884-33-3
250mg
¥526.00 2023-09-05
Enamine
EN300-109182-0.05g
2-benzylbutanedioic acid
884-33-3 95.0%
0.05g
$19.0 2025-03-21
TRC
B292000-5g
D,L-Benzylsuccinic Acid
884-33-3
5g
$ 227.00 2023-04-18
TRC
B292000-50g
D,L-Benzylsuccinic Acid
884-33-3
50g
$ 1748.00 2023-04-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B304831-5g
2-Benzylsuccinic acid
884-33-3 98%
5g
¥906.90 2023-09-04
S e l l e c k ZHONG GUO
S6123-25mg
DL-Benzylsuccinic acid
884-33-3
25mg
¥2375.76 2022-04-26

2-Benzylsuccinic acid Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ;  3 h, 75 °C
Referentie
Preparation of (R)-(-)- and (S)-(+)-3-hydroxymethyl-1-tetralone tosylates, key intermediates in the synthesis of new CNS drugs, via resolution of precursors
Caro, Yolanda; et al, Tetrahedron: Asymmetry, 2003, 14(3), 381-387

Synthetic Routes 2

Reactievoorwaarden
1.1 Catalysts: 1-Butanaminium, N,N,N-tributyl-, eicosa-μ-oxodi-μ5-oxodecaoxodecatungstate(4-) (… Solvents: Acetonitrile ,  Water ;  5 min, rt; 24 h, rt
Referentie
Decatungstate As Photoredox Catalyst: Benzylation of Electron-Poor Olefins
Montanaro, Sara; et al, Organic Letters, 2012, 14(16), 4218-4221

Synthetic Routes 3

Reactievoorwaarden
Referentie
Experiments in the aryl naphthacene series. III
Weizmann, A., Journal of Organic Chemistry, 1943, 8, 285-9

Synthetic Routes 4

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  rt → reflux; 2 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt; 0.5 h, cooled; heated; 2 h, 165 - 170 °C; 170 °C → 100 °C
1.3 Reagents: Water ;  < 100 °C; reflux; 0.5 h, cooled
Referentie
Synthesis of mitiglinide
Huang, Wei; et al, Zhongguo Yiyao Gongye Zazhi, 2005, 36(5), 257-259

Synthetic Routes 5

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid
Referentie
Cyclizations of benzylsuccinic acids
Horning, E. C.; et al, Journal of the American Chemical Society, 1952, 74, 5147-51

Synthetic Routes 6

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Water ;  reflux → rt; 4 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Referentie
Synthesis of anaerobic degradation biomarkers alkyl-, aryl- and cycloalkylsuccinic acids and their mass spectral characteristics
Bian, Xin-Yu; et al, European Journal of Mass Spectrometry, 2014, 20(4), 287-297

Synthetic Routes 7

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  48 h, 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Referentie
Nickel-Catalyzed Chemo- and Regioselective Arylcyanation of β,γ-Unsaturated Amides
Hu, Jinghui; et al, Organic Letters, 2022, 24(24), 4328-4332

Synthetic Routes 8

Reactievoorwaarden
1.1 Catalysts: Methyl thiosalicylate ,  2,4,5,6-Tetrakis(diphenylamino)-1,3-benzenedicarbonitrile Solvents: Dimethyl sulfoxide ;  2 h
Referentie
Photoinduced Hydrocarboxylation via Thiol-Catalyzed Delivery of Formate Across Activated Alkenes
Alektiar, Sara N. ; et al, Journal of the American Chemical Society, 2021, 143(33), 13022-13028

Synthetic Routes 9

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
Referentie
Nitroalkanes and dimethyl maleate as source of 3-alkyl succinic anhydrides and (E)-3-alkylidene succinic anhydrides
Ballini, Roberto; et al, Synthesis, 2002, (5), 681-685

Synthetic Routes 10

Reactievoorwaarden
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  12 h, rt
Referentie
Amino acid-based compound activates atypical PKC and leptin receptor pathways to improve glycemia and anxiety like behavior in diabetic mice
Lee, Aejin; et al, Biomaterials, 2020, 239,

Synthetic Routes 11

Reactievoorwaarden
1.1 Reagents: Sodium ethoxide Solvents: Ethanol
1.2 Reagents: Sodium hydroxide Solvents: Water
Referentie
Chiral Cyclic Derivatives of C2-Symmetrical Butanedioic Acids
Vries, Ron Rene, 1996, , ,

Synthetic Routes 12

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  12 h, rt
Referentie
Synthesis of mitiglinide calcium
Lin, Wei; et al, Huagong Shikan, 2007, 21(6), 25-26

Synthetic Routes 13

Reactievoorwaarden
1.1 Solvents: Dichloromethane
Referentie
Stereochemical synthesis of ring E analogs of methyllycaconitine and 4,5-disubstituted oxazolidinones
Orac, Crina M., 2009, , 71(2),

Synthetic Routes 14

Reactievoorwaarden
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
Referentie
Synthesis of monosubstituted succinic acids from tert-butyl succinate
Bergmeier, Stephen C.; et al, Synthesis, 2000, (10), 1369-1371

Synthetic Routes 15

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 - 12 h, 30 psi, rt
Referentie
Modular 1,1'-Ferrocenediyl-cored P-Stereogenic Diphosphines: ''JDayPhos'' Series and its Use in Rhodium(I)-Catalyzed Hydrogenation
Poklukar, Gasper; et al, Advanced Synthesis & Catalysis, 2018, 360(13), 2566-2570

Synthetic Routes 16

Reactievoorwaarden
1.1 Reagents: Lithium perchlorate Catalysts: 1-Butanaminium, N,N,N-tributyl-, eicosa-μ-oxodi-μ5-oxodecaoxodecatungstate(4-) (… Solvents: Acetonitrile ,  Water ;  24 h, rt
Referentie
Decatungstate Photocatalyzed Benzylation of Alkenes with Alkylaromatics
Qrareya, Hisham; et al, Advanced Synthesis & Catalysis, 2013, 355(14-15), 2891-2899

Synthetic Routes 17

Reactievoorwaarden
1.1 Catalysts: Methyl thiosalicylate ,  2,4,5,6-Tetrakis(diphenylamino)-1,3-benzenedicarbonitrile Solvents: Dimethyl sulfoxide ;  5 h
Referentie
Photoinduced hydrocarboxylation via thiol-catalyzed delivery of formate across alkenes
Alektiar, Sara N.; et al, ChemRxiv, 2021, 1, 1-8

Synthetic Routes 18

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  rt → reflux; 8 h, reflux; reflux → rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  rt → reflux; 2 h, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt; 0.5 h, cooled; heated; 2 h, 165 - 170 °C; 170 °C → 100 °C
2.3 Reagents: Water ;  < 100 °C; reflux; 0.5 h, cooled
Referentie
Synthesis of mitiglinide
Huang, Wei; et al, Zhongguo Yiyao Gongye Zazhi, 2005, 36(5), 257-259

2-Benzylsuccinic acid Raw materials

2-Benzylsuccinic acid Preparation Products

2-Benzylsuccinic acid Gerelateerde literatuur

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:884-33-3)2-Benzylsuccinic acid
A842582
Zuiverheid:99%
Hoeveelheid:5g
Prijs ($):228.0